molecular formula C18H18FN5O3 B2605881 1-(4-fluorophenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 946331-94-8

1-(4-fluorophenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2605881
CAS No.: 946331-94-8
M. Wt: 371.372
InChI Key: YNGYVKZGYJHGCM-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a synthetic compound that belongs to the class of pyrazolopyridazinones

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the pyrazolopyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the 4-fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorinated benzene derivative is reacted with a suitable nucleophile.

    Attachment of the morpholino-oxoethyl side chain: This is usually done via an alkylation reaction, where the pyrazolopyridazinone core is reacted with a morpholino-oxoethyl halide in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways and interactions.

    Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the morpholino-oxoethyl side chain could facilitate specific interactions with the target’s active site. The pyrazolopyridazinone core is likely crucial for the compound’s overall stability and activity.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
  • 1-(4-Bromophenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Comparison: Compared to its chlorinated and brominated analogs, 1-(4-fluorophenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one may exhibit different pharmacokinetic and pharmacodynamic properties due to the unique electronic and steric effects of the fluorine atom. Fluorine’s high electronegativity and small size can influence the compound’s metabolic stability and binding interactions, potentially making it more effective or selective in its biological applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-fluorophenyl)-4-methyl-6-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O3/c1-12-15-10-20-24(14-4-2-13(19)3-5-14)17(15)18(26)23(21-12)11-16(25)22-6-8-27-9-7-22/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGYVKZGYJHGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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